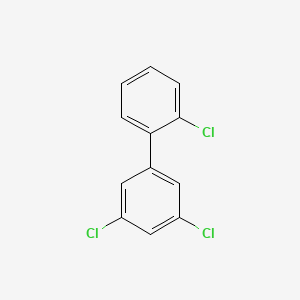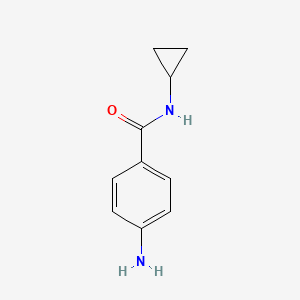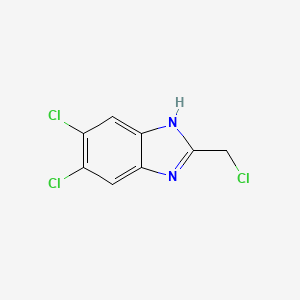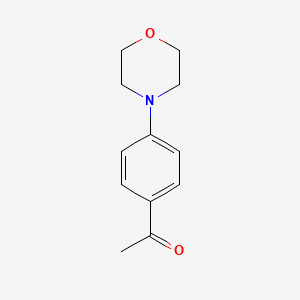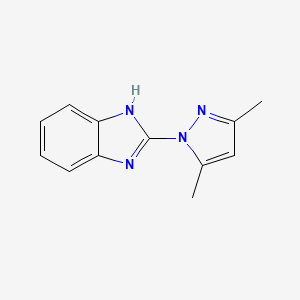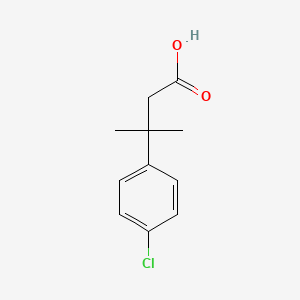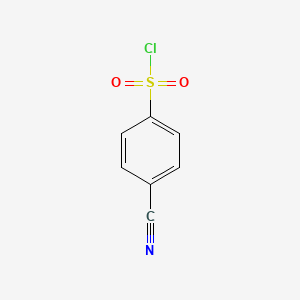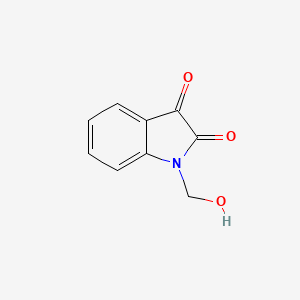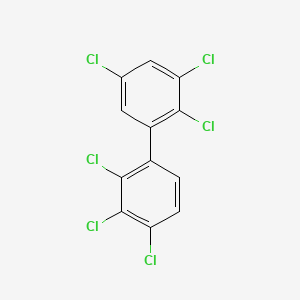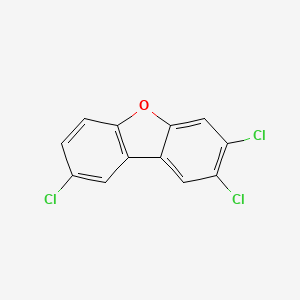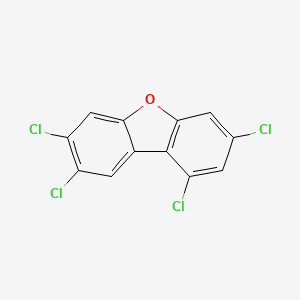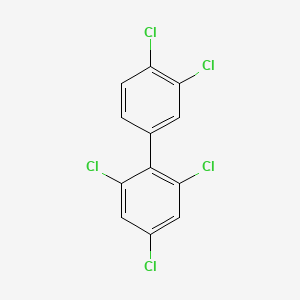
2,3',4,4',6-五氯联苯
描述
2,3’,4,4’,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,3’,4,4’,6-Pentachlorobiphenyl can be found in various databases . It is a biphenyl molecule with five chlorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4,4’,6-Pentachlorobiphenyl include a molecular weight of 326.4 g/mol and a XLogP3 of 6.6 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学研究应用
Microalgae Acclimation Research
The compound has been used in studies to understand the acclimation response of green microalgae, specifically Chlorella Sorokiniana . The research focused on the effect of the toxicant on the growth, chlorophyll content, and PSII activity of C. sorokiniana cells .
Cytochrome P450 Monooxygenase Research
2,3’,4,4’,6-Pentachlorobiphenyl has been used in studies to determine the human cytochrome P450 monooxygenase that catalyzes the enantioselective oxidation of certain PCBs . This research helps understand how these enantiomers accumulate in the human body .
Thyroid Dysfunction Research
The compound has been used in studies involving the Fischer rat thyroid cell line-5 (FRTL-5), a functional clone of cells that behave similarly to normal thyrocytes . These studies help understand the molecular mechanisms of thyroid dysfunction .
Endocrine Disruption Research
2,3’,4,4’,6-Pentachlorobiphenyl is one of the most common endocrine-disrupting chemicals and has been used in studies to investigate its toxicity on human reproductive development .
安全和危害
未来方向
Future research could focus on further understanding the mechanisms of action of 2,3’,4,4’,6-Pentachlorobiphenyl, particularly its effects on thyroid function . Additionally, more studies are needed to explore the potential impacts of PCB118-contaminated dietary intake during pregnancy on the offspring’s reproductive health .
作用机制
Target of Action
2,3’,4,4’,6-Pentachlorobiphenyl, also known as PCB118, primarily targets the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid cell function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins, while decreasing NIS protein levels . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound induces thyroid cell dysfunction through this pathway . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Result of Action
PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also alters the DNA methylation status of differentially methylated regions in some imprinted genes . Furthermore, PCB118 disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .
Action Environment
PCBs, including PCB118, are persistent organic pollutants that have been widely found in the environment . They can bioaccumulate and affect multiple systems in animals and humans . Dietary intake accounts for at least 90% of the exposure of humans to PCBs, and the main source is animal-derived foods . Therefore, environmental factors such as diet and exposure to contaminated environments can significantly influence the action, efficacy, and stability of PCB118 .
属性
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQTHQGPZKTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074185 | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56558-17-9 | |
| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PCB-119 affect Chlorella Sorokiniana at the cellular level?
A1: The research paper demonstrates that PCB-119 negatively impacts the growth, chlorophyll content, and photosystem II (PSII) activity of Chlorella Sorokiniana cells []. At a concentration of 0.05 µg/mL, PCB-119 caused a cessation of growth, significant chlorophyll bleaching, and ultimately, cell death []. The study employed high-resolution chlorophyll fluorescence kinetics, revealing a rapid initial decline in primary photosynthetic activity upon exposure to PCB-119 []. Interestingly, a near-complete recovery of this activity was observed by the end of the incubation period, coinciding with widespread cell death []. This suggests a complex response mechanism where a small subpopulation of cells might possess a higher tolerance to PCB-119.
Q2: Does PCB-119 completely eradicate the Chlorella Sorokiniana culture?
A2: While PCB-119 exerts significant toxicity, the research suggests that it does not lead to complete eradication of the Chlorella Sorokiniana culture []. Analysis of the distribution of the parameter Fv/Fm, a measure of PSII photochemical efficiency, revealed the existence of a small subpopulation (2-3%) of cells maintaining high Fv/Fm values (>0.7) even under PCB-119 exposure []. These stress-resistant cells, identified through high-sensitivity fluorescence techniques, exhibited sustained photosynthetic activity despite the presence of lethal doses of PCB-119, suggesting a potential mechanism for population recovery []. Furthermore, the study observed that treated cultures could resume growth when transferred to a fresh medium after prolonged incubation with PCB-119 []. This highlights the resilience of Chlorella Sorokiniana and its capacity for recovery, even after exposure to significant PCB-119 concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



